molecular formula C15H26N4O5 B1441243 {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester CAS No. 1053656-49-7

{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester

Cat. No.: B1441243
CAS No.: 1053656-49-7
M. Wt: 342.39 g/mol
InChI Key: SLLYINWKJNASLK-UHFFFAOYSA-N
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Description

This compound is a carbamic acid tert-butyl ester derivative featuring a [1,3,4]oxadiazole core substituted with a Boc-protected aminomethyl group at position 5 and a Boc-protected ethylamine moiety at position 2. Its structure combines the hydrolytic stability of tert-butyl carbamates with the heterocyclic rigidity of oxadiazole, making it a versatile intermediate in medicinal chemistry and drug discovery . The Boc groups serve as protective moieties for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) for further functionalization .

Properties

IUPAC Name

tert-butyl N-[[5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O5/c1-14(2,3)23-12(20)16-8-7-10-18-19-11(22-10)9-17-13(21)24-15(4,5)6/h7-9H2,1-6H3,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLYINWKJNASLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole rings often involves cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms. The key steps include:

  • Formation of amidoximes from nitriles or hydroxylamine derivatives.
  • Activation of carboxylic acids (e.g., using carbonyldiimidazole or CDI) to facilitate cyclization.
  • Cyclodehydration to form the oxadiazole ring, often under heating.
  • Installation of protecting groups such as tert-butoxycarbonyl (Boc) on amines to prevent side reactions.
  • Final deprotection or functionalization as required.

This approach is scalable and efficient for preparing substituted oxadiazole carboxylates.

Specific Preparation Steps for the Target Compound

Preparation of the Boc-Protected Aminomethyl Oxadiazole Intermediate

  • Starting from tert-butylamidoxime, the amidoxime is acylated with an activated carboxylic acid derivative (e.g., using CDI or EDCI/HOBt coupling agents) to form an O-acylamidoxime intermediate.
  • This intermediate undergoes cyclodehydration by heating (typically around 100–120 °C for several hours) to yield the 1,3,4-oxadiazole ring bearing the tert-butoxycarbonylaminomethyl substituent.
  • The reaction is often carried out in solvents such as DMF or dioxane under an inert atmosphere to avoid moisture interference.

One-Pot Synthesis and Functionalization

  • Recent advances include one-pot, two-stage synthesis protocols where amidoxime formation, cyclization to oxadiazole, and amination are performed sequentially without intermediate purification.
  • For example, using O-benzoyl hydroxylamine, triphenylphosphine, and copper(II) acetate in anhydrous 1,4-dioxane at 40 °C for 18 hours yields 2-amino-5-substituted 1,3,4-oxadiazoles efficiently.
  • This method streamlines synthesis and improves overall yields.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amidoxime formation Hydroxylamine derivatives, nitriles Room temp to 40 °C 1–4 hours 50–70 Solvent: DMF or dioxane; inert atmosphere recommended
Acylation (activation) CDI, EDCI/HOBt, or acid chlorides 0–40 °C 0.5–2 hours 60–80 Activation of carboxylic acid or acid derivatives
Cyclodehydration (ring closure) Heating (100–120 °C) 100–120 °C 2–4 hours 55–65 Solvent evaporation or sealed tube heating; yields depend on purity of intermediates
Alkylation (ethyl linker) 2-bromoethyl methyl ether, NaH or LiOtBu 20–60 °C 1–8 hours 70–85 Base-mediated alkylation; moisture sensitive
Carbamate formation Boc2O or tert-butyl chloroformate, triethylamine 0–25 °C 1–8 hours 75–90 Temperature control critical to avoid side reactions
One-pot synthesis (alternative) O-benzoyl hydroxylamine, triphenylphosphine, Cu(OAc)2 40 °C 18 hours 60–75 Streamlined process reducing purification steps

Purification and Characterization

  • Purification is commonly achieved by column chromatography using hexane/ethyl acetate mixtures.
  • Final compounds are characterized by NMR (1H and 13C), melting point determination, and HPLC for purity assessment.
  • Typical NMR signals for tert-butyl groups appear as singlets around 1.4 ppm (9H).
  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with retention times depending on substituents and solvents.

Research Findings and Practical Notes

  • The use of tert-butyl protecting groups (Boc) is advantageous for stability during multi-step synthesis and can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) when needed.
  • Lewis acid catalysts such as PTSA–ZnCl2 can activate amidoximes and facilitate cyclodehydration, improving yields and reducing reaction times.
  • The one-pot synthesis method reduces the need for intermediate isolations, minimizing material loss and improving overall efficiency.
  • Reaction times and temperatures are critical parameters; prolonged heating or elevated temperatures may lead to decomposition or side reactions.
  • Scalable methods have been demonstrated for similar oxadiazole derivatives, indicating potential for industrial synthesis.

Summary Table of Key Preparation Steps

Step Key Reagents/Conditions Purpose Yield Range (%)
Amidoxime formation Hydroxylamine, nitrile, DMF/dioxane Formation of amidoxime 50–70
Acylation and activation CDI, EDCI/HOBt, acid chlorides Activation for cyclization 60–80
Cyclodehydration Heating 100–120 °C Oxadiazole ring formation 55–65
Alkylation 2-bromoethyl methyl ether, NaH Introduction of ethyl linker 70–85
Carbamate formation Boc2O, triethylamine Protection of amine groups 75–90
One-pot synthesis (alternative) O-benzoyl hydroxylamine, Cu(OAc)2 Streamlined ring formation 60–75

Chemical Reactions Analysis

{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl-carbamic acid tert-butyl ester demonstrate activity against various bacterial strains and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion tests .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for anti-inflammatory activity. In vivo studies using carrageenan-induced rat paw edema models have demonstrated that certain oxadiazole derivatives can significantly reduce inflammation compared to standard anti-inflammatory drugs like indomethacin . This suggests potential therapeutic use in treating inflammatory conditions.

Anticancer Potential

Oxadiazole derivatives are being explored for their anticancer properties. Preliminary studies indicate that certain compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific effects of 2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl-carbamic acid tert-butyl ester on cancer cells are still under investigation but show promise based on structural analogs .

Neurological Applications

Research into the neuroprotective effects of oxadiazole derivatives has revealed their potential in treating neurodegenerative diseases. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating a possible application in conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

Several case studies highlight the applications of similar compounds:

  • Case Study 1 : A study focused on a series of substituted oxadiazoles revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimal inhibitory concentrations lower than traditional antibiotics .
  • Case Study 2 : Another investigation assessed the anti-inflammatory effects of various oxadiazole derivatives in animal models, showing that certain compounds reduced paw edema significantly within hours post-administration .

Mechanism of Action

The mechanism of action of {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole and Carbamate Moieties

Compound A : [5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester (CAS: 2368870-59-9)
  • Molecular Formula : C₁₈H₂₅N₃O₃
  • Molar Mass : 331.41 g/mol
  • Key Features : A phenyl-substituted oxadiazole with a Boc-protected methylamine group.
  • Comparison: Unlike the target compound, Compound A lacks the ethyl spacer between the oxadiazole and carbamate, reducing conformational flexibility.
Compound B : trans-{2-[5-(6-Hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]oct-2-yl)-[1,3,4]oxadiazol-2-yl]-ethyl}-methyl-carbamic acid tert-butyl ester
  • Key Features : A bicyclic diazaoctane moiety linked to oxadiazole and a methyl-carbamate group.
  • Synthesis : Prepared via hydrogenation (10% Pd/C, H₂) and sulfation steps, yielding intermediates for antimicrobial agents .
  • The methyl-carbamate group may alter metabolic stability .

Functional Group Variations in Carbamate Derivatives

Compound C : N-[4-[3-[N-[2-[3-(N-Hydroxycarbamoyl)isoxazol-5-yl]ethyl]carbamoyl]isoxazol-5-yl]phenyl]carbamic Acid tert-Butyl Ester
  • Key Features : Isoxazole rings with hydroxycarbamoyl and phenyl-Boc substituents.
  • Synthesis : 24.5% yield via HPLC purification; 97% purity confirmed by HRMS-FAB .
  • Comparison : The isoxazole core (vs. oxadiazole) and hydroxycarbamoyl group enhance hydrogen-bonding capacity, which may influence target binding (e.g., HDAC6 inhibition) but reduce stability under basic conditions .
Compound D : (3-Bromoisoxazol-5-ylmethyl)carbamic acid tert-butyl ester (CAS: 154016-57-6)
  • Key Features : Brominated isoxazole with a Boc-protected methylamine.
  • Comparison: The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki), a feature absent in the target compound.

Physicochemical and Reactivity Profiles

Property Target Compound Compound A Compound C
Solubility Moderate (polar aprotic solvents) Low (hydrophobic phenyl) High (hydroxycarbamoyl)
Stability Stable to bases, labile to TFA Stable to acids Labile to bases
Functional Handles Boc-protected amines Bromine (none) Hydroxycarbamoyl

The target compound’s Boc groups provide orthogonal protection, enabling sequential deprotection for conjugation—advantageous in bioconjugation compared to Compounds A and C .

Biological Activity

The compound {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C11H17N3O5\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{5}

This structure features a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The Boc protection is crucial for enhancing the solubility and stability of the amine during synthesis.

Antiviral Activity

Research indicates that compounds similar to {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester exhibit antiviral properties. For instance, studies have shown that related oxadiazole derivatives can inhibit influenza virus neuraminidase activity. The effectiveness of these compounds is often quantified using cytopathogenic effect reduction assays, where the 50% effective concentration (EC50) is determined through regression analysis of absorbance data from treated cell cultures .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The MTT assay is commonly employed to determine cell viability following treatment with various concentrations of the compound. Results typically indicate that at lower concentrations, these compounds do not exhibit significant cytotoxic effects on mammalian cell lines .

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific cellular pathways or targets. For example, some studies suggest that these compounds may modulate inflammatory responses or interfere with viral replication mechanisms .

Case Studies

StudyCompoundBiological ActivityFindings
Oxadiazole DerivativeAntiviralInhibition of influenza virus neuraminidase with an EC50 value established through MTT assay.
Related CompoundCytotoxicityShowed no significant cytotoxicity at concentrations up to 100 μM in astrocyte cultures.
Various DerivativesInflammatory ModulationDemonstrated reduced TNF-α levels in treated cells, suggesting anti-inflammatory potential.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks in solid-state structures, as shown in studies of tert-butyl carbamate derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR confirms tert-butyl group integrity (δ ~1.2-1.4 ppm for C(CH₃)₃) and oxadiazole proton environments.
  • HPLC-MS : Validates purity (>95%) and detects hydrolytic byproducts (e.g., free amines or carboxylic acids).

How can reaction conditions be optimized to improve yield while preserving acid-sensitive functional groups?

Advanced Research Question

  • Catalytic acid use : Minimize acid concentration (e.g., 0.1–1 mol% H₂SO₄) to reduce tert-butyl group hydrolysis .
  • Low-temperature protocols : Perform reactions at 0–5°C to stabilize oxadiazole intermediates.
  • Protection strategies : Temporarily mask reactive sites (e.g., amines) with orthogonal protecting groups during synthesis .

What strategies resolve contradictions in spectroscopic data during derivative characterization?

Advanced Research Question

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to distinguish oxadiazole C=N (1650–1600 cm⁻¹) from carbamate C=O (1700–1750 cm⁻¹) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm regioisomer assignments.
  • Single-crystal analysis : Resolve ambiguities in substituent positioning via X-ray diffraction .

What are the key safety considerations for handling and storing this compound?

Basic Research Question

  • Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Electrostatic discharge risks require grounded equipment .
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate organic waste for professional treatment .

How can diastereoselective synthesis approaches be applied to derivatives of this compound?

Advanced Research Question

  • Chiral catalysts : Employ asymmetric Mannich reactions with organocatalysts (e.g., proline derivatives) to control stereochemistry at β-amino carbonyl sites .
  • Dynamic kinetic resolution : Utilize tert-butyl carbamate’s steric bulk to bias transition states in oxadiazole-forming reactions.
  • Chromatographic separation : Use chiral HPLC or SFC to isolate enantiomers post-synthesis .

What common side reactions occur during synthesis, and how are they mitigated?

Basic Research Question

  • tert-Butyl group hydrolysis : Avoid prolonged exposure to moisture; use anhydrous solvents and molecular sieves .
  • Oxadiazole ring degradation : Replace strong acids (HCl) with milder alternatives (e.g., acetic acid) during cyclization.
  • Byproduct formation : Monitor reactions via TLC and quench intermediates promptly to prevent over-functionalization.

How does hydrogen bonding influence the solid-state structure and physicochemical properties?

Advanced Research Question

  • Crystal packing : Hydrogen bonds between oxadiazole N atoms and carbamate O atoms stabilize layered structures, as seen in tert-butyl carbamate derivatives .
  • Solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents; co-solvents (DMSO:THF) improve dissolution.
  • Thermal stability : Crystallinity from H-bond networks increases melting points (e.g., >150°C), requiring controlled heating during processing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester

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